3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile
Description
Chemical Structure and Properties 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile (CAS 246028-92-2) is an indole derivative featuring a spirocyclic dioxolane ring system at position 3 and a cyano (-CN) group at position 5 of the indole scaffold. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.33 g/mol . Key structural attributes include:
- Spirocyclic motif: The 1,4-dioxaspiro[4.5]dec-7-ene moiety introduces steric complexity and conformational rigidity, which can influence solubility and reactivity.
Spiro ring formation: Reduction of ketones (e.g., using NaBH₄) to generate spiro alcohols, followed by functionalization .
Cyanation: Introduction of the nitrile group via substitution or cyanation reactions.
Key spectral data (IR, NMR) align with related compounds:
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-10-12-1-2-16-14(9-12)15(11-19-16)13-3-5-17(6-4-13)20-7-8-21-17/h1-3,9,11,19H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPHTLZTWNECJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CNC4=C3C=C(C=C4)C#N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
The Suzuki-Miyaura coupling enables direct introduction of the spiro group to the indole core. A representative procedure involves:
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Boron reagent : 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid.
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Catalyst : Palladium(II) acetate () with triphenylphosphine ().
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Base : Potassium carbonate ().
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Solvent : Tetrahydrofuran (THF)/water (4:1).
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Temperature : 80°C for 12 hours.
Ketalization-Cyclization Approach
Spirocyclic Ketal Formation
The 1,4-dioxaspiro[4.5]dec-7-ene moiety is synthesized via acid-catalyzed ketalization:
Indole Ring Construction via Larock Heteroannulation
The indole-5-carbonitrile core is formed using a palladium-catalyzed heteroannulation:
Coupling of Spiro Ketal to Indole
The spiro ketal is attached via Friedel-Crafts alkylation:
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Electrophile : 8-Bromo-1,4-dioxaspiro[4.5]dec-7-ene.
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Lewis acid : .
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Solvent : Dichloromethane, 0°C to room temperature.
One-Pot Tandem Synthesis
Reaction Sequence
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | Cross-coupling | 68–72 | ≥95 | High |
| Ketalization | Acid-catalyzed cyclization | 89 | 98 | Moderate |
| Tandem Synthesis | Multi-step one-pot | 58 | 95 | Low |
Advantages : Suzuki-Miyaura offers modularity, while ketalization ensures high purity.
Limitations : Tandem synthesis suffers from lower yields due to intermediate instability.
Analytical Characterization
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NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, indole NH), 7.45–7.38 (m, 2H, aromatic), 6.89 (d, Hz, 1H), 5.72 (m, 1H, spiro CH), 4.05–3.95 (m, 4H, dioxolane).
Industrial-Scale Considerations
Chemical Reactions Analysis
Nitrile Group Transformations
The 5-carbonitrile group undergoes characteristic nitrile reactions:
Hydrolysis to Carboxylic Acid
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Reagents/conditions : Concentrated HCl or H₂SO₄ (aqueous), heat.
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Mechanism : Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid via an intermediate amide.
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Product : 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carboxylic acid.
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Notes : Yields depend on reaction duration and acid strength. Nitrile hydrolysis is well-documented in indole derivatives.
Reduction to Primary Amine
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Reagents/conditions : LiAlH₄ in dry THF or catalytic hydrogenation (H₂/Pd-C).
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Product : 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-methylamine.
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Challenges : Over-reduction of the spiro dioxane’s double bond may occur under vigorous conditions.
Spiro Dioxane Ring Reactivity
The 1,4-dioxaspiro[4.5]dec-7-ene moiety exhibits distinct behavior under acidic or reductive conditions:
Acid-Catalyzed Hydrolysis
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Reagents/conditions : Dilute HCl or H₂SO₄ in aqueous ethanol.
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Mechanism : Cleavage of the ketal to form a diketone.
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Product : 8-(5-Cyano-1H-indol-3-yl)cyclohex-5-en-1,4-dione.
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Application : The diketone can undergo aldol condensations or further reductions.
Hydrogenation of the Double Bond
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Reagents/conditions : H₂ (1 atm) with Pd/C or Raney Ni.
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Product : Saturated spiro dioxane derivative (1,4-dioxaspiro[4.5]decane-8-yl-substituted indole).
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Selectivity : The nitrile group remains intact under mild hydrogenation.
Indole Core Modifications
The indole ring participates in electrophilic substitutions, influenced by the electron-withdrawing nitrile group:
Electrophilic Substitution at C-2 or C-6
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Nitration :
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Reagents : HNO₃/H₂SO₄ at 0–5°C.
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Product : 2-Nitro- or 6-nitro-substituted derivatives.
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Regioselectivity : The nitrile group directs electrophiles to the 2- or 6-position.
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Sulfonation:
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Reagents : Fuming H₂SO₄.
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Product : Indole-5-carbonitrile sulfonic acid derivatives.
Heck Reaction
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Product : Alkenyl-substituted derivatives via coupling at the spiro double bond.
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Example : Reaction with iodobenzene yields aryl-functionalized spiro compounds.
Cycloaddition Reactions
The spiro system’s conjugated diene (from cyclohexene) may engage in Diels-Alder reactions:
Diels-Alder with Maleic Anhydride
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Conditions : Reflux in toluene.
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Product : Bicyclic adducts fused to the spiro framework.
Key Insights
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The nitrile group enables transformations to carboxylic acids, amines, or tetrazoles, expanding utility in medicinal chemistry.
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The spiro dioxane acts as a masked diketone, offering post-synthetic diversification via hydrolysis.
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Indole reactivity is moderated by the nitrile’s electron-withdrawing effect, favoring substitutions at less deactivated positions.
Experimental data for this specific compound remains limited, but analogous systems (e.g., brominated indoles, spirocyclic ketals ) provide a robust framework for predicting its behavior. Further studies should focus on optimizing catalytic systems for cross-couplings and exploring biological applications.
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Indole Scaffold
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electronic Effects: The nitrile group in the target compound (electron-withdrawing) contrasts with the electron-donating methoxy group in its analog ().
- Halogen vs. Nitrile : Bromine in the 5-Bromo analog () increases molecular weight and polarizability, which may enhance hydrophobic interactions but reduce solubility compared to the nitrile group.
Key Observations :
- Synthetic Efficiency : Spirocyclic derivatives (e.g., ) often achieve high yields (>90%) using reducing agents like LiAlH₄, suggesting robust protocols for related compounds.
Biological Activity
3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been investigated for its potential as an anticancer agent, antimicrobial agent, and its effects on various biological pathways.
- Molecular Formula : C24H22F3NO2
- Molecular Weight : 413.43 g/mol
- CAS Number : 143165-32-6
- Melting Point : 194–196 °C
Anticancer Activity
Recent studies have demonstrated that indole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported the compound's activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound showed low LC50 values, indicating high potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Results of Indole Derivatives
| Cell Line | LC50 (µM) |
|---|---|
| HepG2 | 0.9 |
| MCF-7 | 0.55 |
| HeLa | 0.50 |
This indicates that the compound has a significant potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, indole derivatives have been tested against Gram-negative bacteria with moderate to good activity observed .
Table 2: Antimicrobial Activity Results
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 250 µg/mL |
| Pseudomonas aeruginosa | 1000 µg/mL |
| Candida albicans | 2 µg/mL |
These findings suggest the compound could be developed into a broad-spectrum antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microbes.
- Targeting Viral Infections : Some indole derivatives have been reported to inhibit the replication of viruses like SARS-CoV-2 by targeting viral glycoproteins .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of indole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized multiple indole derivatives and evaluated their cytotoxicity against various cancer cell lines, finding that modifications at specific positions on the indole ring enhanced biological activity .
- Antimicrobial Testing : Another study focused on hybrid compounds combining indoles with triazoles, demonstrating enhanced antimicrobial activity compared to their parent compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling indole-5-carbonitrile derivatives with functionalized spirocyclic ethers. For example, stereoselective reductions (e.g., LiAlH₄ in THF for spirocyclic intermediates) and subsequent nucleophilic substitutions or cross-coupling reactions can be employed. Reaction optimization should focus on temperature control (e.g., 0°C to room temperature for NaBH₄ reductions ) and solvent polarity to minimize side products .
- Data Consideration : Yields >90% are achievable with rigorous purification (e.g., silica gel chromatography, PE:EA eluent systems) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety & Storage : The compound is sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at -20°C, and avoid exposure to light . Safety protocols must address hazards such as skin/eye irritation (H315/H319) and respiratory risks (H335). Use PPE (gloves, goggles) and work in a fume hood .
Q. What analytical techniques are critical for characterizing this compound?
- Characterization :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm spirocyclic and indole moieties (e.g., δ ~4.13 ppm for dioxolane protons ).
- HRMS : ESI-TOF for molecular ion validation (e.g., [M+Na]⁺ with <0.5 ppm error ).
- IR : Detect nitrile stretches (~2200 cm⁻¹) and sp³ C-O bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of the spirocyclic fragment?
- Stereoselective Strategies :
- Use chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective reducing agents (e.g., (+)-B-chlorodiisopinocampheylborane) to control spirocenter configuration .
- Monitor diastereomer ratios via chiral HPLC or NOESY NMR .
Q. What are the challenges in analyzing conflicting spectral data for structurally similar intermediates?
- Data Contradiction Analysis :
- Cross-validate using orthogonal methods (e.g., X-ray crystallography for ambiguous NOE signals).
- Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .
- Compare with literature benchmarks for spirocyclic systems (e.g., δ 1.11 ppm for gem-dimethyl groups in ¹H NMR ).
Q. How can boronic ester functionalization of the spirocyclic moiety enable downstream applications?
- Functionalization :
- Introduce pinacol boronic esters via Miyaura borylation (e.g., Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron) for Suzuki-Miyaura cross-coupling .
- Optimize reaction time (6–12 h) and temperature (80–100°C) to avoid ring-opening side reactions .
Q. What strategies mitigate decomposition during pharmacological assays (e.g., in vitro cytotoxicity)?
- Stability Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
